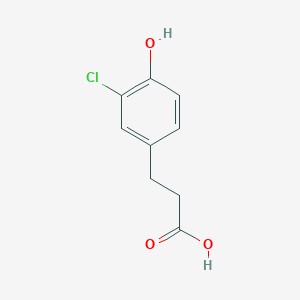

3-(3-氯-4-羟基苯基)丙酸

描述

3-(3-Chloro-4-hydroxyphenyl)propanoic acid is a natural product found in Streptomyces coelicolor and Streptomyces albidoflavus with data available.

科学研究应用

作用机制

Target of Action

Similar compounds have been known to exhibit antimicrobial properties , suggesting that the targets could be certain enzymes or proteins essential for the survival of microorganisms.

Biochemical Pathways

Given its potential antimicrobial properties , it may interfere with essential biochemical pathways in microorganisms, leading to their death. The downstream effects could include disruption of cell wall synthesis, protein synthesis, or other vital processes.

Pharmacokinetics

As a carboxylic acid, it might undergo metabolism via conversion to a coenzyme A (CoA) derivative, which is a common metabolic pathway for carboxylic acids . These properties significantly impact the bioavailability of the compound, determining how effectively it can exert its effects in the body.

Result of Action

Based on its potential antimicrobial properties , it may lead to the death of microorganisms by disrupting essential cellular processes.

生化分析

Biochemical Properties

3-(3-Chloro-4-hydroxyphenyl)propanoic acid is believed to interact with various enzymes, proteins, and other biomolecules. Specific interactions have not been fully elucidated . The compound’s phenolic group potentially confers significant antioxidative potential, which is important for modulating oxidative stress pathways in various biochemical reactions .

Cellular Effects

It has been suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is known that the compound is a microbial metabolite of certain flavonoids

属性

IUPAC Name |

3-(3-chloro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFMGDDKGCCBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of discovering chlorinated derivatives of 3-phenylpropanoic acid like 3-(3-Chloro-4-hydroxyphenyl)propanoic acid in a marine actinomycete?

A1: The discovery of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid and other chlorinated 3-phenylpropanoic acid derivatives from Streptomyces coelicolor LY001 is significant for several reasons:

- Novelty: These compounds represent the first reported instances of naturally occurring chlorinated phenylpropanoic acid derivatives. [] This expands our understanding of the chemical diversity and biosynthetic capabilities of marine actinomycetes.

- Antimicrobial potential: These compounds exhibited selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. [] This highlights their potential as leads for the development of new antibiotics, particularly given the rise of antibiotic resistance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1427756.png)

![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1427760.png)

![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)

![[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1427776.png)